(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine
Overview
Description
(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine, also known as 4-CTMP, is a synthetic compound that belongs to the family of phenyltropanes. This compound has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Scientific Research Applications
(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine has been studied for its potential applications in the field of neuroscience and pharmacology. Research has shown that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine a potential candidate for the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Mechanism of Action
The mechanism of action of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels can result in improved cognitive function, increased alertness, and enhanced mood. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine have been extensively studied in animal models. Research has shown that this compound can improve cognitive function, increase wakefulness, and enhance mood. However, it has also been shown to have potential side effects, such as hypertension and tachycardia. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine in lab experiments is its high affinity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. However, one limitation of using this compound is its potential side effects, which can complicate the interpretation of experimental results. Careful consideration should be given to the dosage and administration of this compound in lab experiments to minimize potential side effects.
Future Directions
There are several future directions for research on (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine. One area of research is the development of new compounds that have similar or improved effects on cognitive function, wakefulness, and mood, but with fewer side effects. Another area of research is the investigation of the long-term effects of this compound on the brain and the potential for addiction or abuse. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain.
properties
IUPAC Name |
[1-(4-chlorophenyl)tetrazol-5-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGKBCWUQUVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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